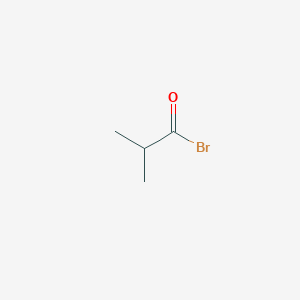
Isobutyryl bromide
概要
説明
Isobutyryl bromide is a chemical compound with the molecular formula C4H7BrO . .
Molecular Structure Analysis
The molecular structure of Isobutyryl bromide consists of 4 Carbon atoms, 7 Hydrogen atoms, 1 Bromine atom, and 1 Oxygen atom . The molecular weight is 151.002 g/mol .
Chemical Reactions Analysis
Isobutyryl bromide is used in various chemical reactions. For instance, it is used to prepare N-protected halodienamide, which provides four- and five-membered lactams in the presence of copper (I) and a tertiary amine . It is also used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .
Physical And Chemical Properties Analysis
Isobutyryl bromide is a liquid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 90.7±8.0 °C at 760 mmHg, and a vapour pressure of 62.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 31.3±0.0 kJ/mol and a flash point of 18.3±0.0 °C .
科学的研究の応用
Synthesis of N-Protected Halodienamide
Isobutyryl bromide: is utilized in the synthesis of N-protected halodienamide . This compound is significant for producing four- and five-membered lactams, which are crucial intermediates in the synthesis of various pharmaceuticals. The reaction typically involves copper (I) and a tertiary amine to facilitate the formation of these lactams .
Atom Transfer Radical Polymerization (ATRP) Initiator
In polymer chemistry, Isobutyryl bromide serves as an initiator for Atom Transfer Radical Polymerization (ATRP) . This application is particularly important for the functionalization of hydroxyl groups present on the surface of graphene oxide. ATRP allows for the controlled polymerization of monomers, resulting in polymers with predetermined molecular weights and low polydispersity .
Preparation of Polycaprolactone Macroinitiators
Isobutyryl bromide: is also employed in the preparation of polycaprolactone macroinitiators . This involves a reaction with oligomeric caprolactone diol. The resulting macroinitiators are then used to anchor ATRP initiators on the exterior surface of mesoporous silica nanoparticles, which is a critical step in creating well-defined polymer architectures .
Functionalization of Graphene Oxide
The compound is instrumental in the functionalization of graphene oxide . By attaching various functional groups to graphene oxide, researchers can modify its properties, such as its electrical conductivity, thermal stability, and solubility. This has implications for the development of advanced materials in electronics and biotechnology .
Synthesis of Lactams
Lactams, which are cyclic amides, are synthesized using Isobutyryl bromide . These compounds are foundational in the production of numerous synthetic polymers and pharmaceuticals. The process typically involves the generation of halodienamide followed by cyclization to form the lactam ring .
Research in Medicinal Chemistry
In medicinal chemistry, Isobutyryl bromide is used to create intermediates that are essential for the development of new drugs. Its reactivity with various nucleophiles makes it a versatile reagent for constructing complex molecules that could have therapeutic potential .
Safety and Hazards
将来の方向性
Isobutyryl bromide has potential applications in various fields. For instance, it is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . This suggests potential applications in materials science and nanotechnology.
Relevant Papers
One relevant paper discusses the preparation and characterization of cellulose bromo-isobutyl ester based on filter paper . The paper suggests that the modified filter paper obtained could be potentially used in food packaging fields and the results provide a simple method to prepare functional filter paper .
作用機序
Target of Action
Isobutyryl bromide, also known as 2-Methylpropanoyl bromide, is a chemical compound used in organic synthesis . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols and amines, where it acts as an acylating agent .
Mode of Action
Isobutyryl bromide interacts with its targets through a process known as nucleophilic acyl substitution. In this reaction, the bromide ion is a good leaving group, which makes isobutyryl bromide a potent acylating agent. The compound’s interaction with its targets results in the formation of esters or amides, depending on the nature of the nucleophile .
Biochemical Pathways
Isobutyryl bromide doesn’t directly participate in any known biochemical pathways. For instance, it’s used as an atom transfer radical polymerization (ATRP) initiator for functionalizing hydroxyl groups present on the surface of graphene oxide .
Result of Action
The molecular and cellular effects of isobutyryl bromide’s action are primarily related to its role in organic synthesis. It’s used to introduce the isobutyryl group into other molecules, altering their chemical properties and potentially their biological activities .
Action Environment
The action, efficacy, and stability of isobutyryl bromide are influenced by various environmental factors. For instance, it’s sensitive to moisture and can react with water, leading to hydrolysis . Therefore, it’s typically stored and used under anhydrous conditions. Additionally, the reaction conditions, such as temperature and pH, can significantly affect its reactivity and the outcome of the reactions it’s involved in .
特性
IUPAC Name |
2-methylpropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCZFQYZKPYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334314 | |
| Record name | Isobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl bromide | |
CAS RN |
2736-37-0 | |
| Record name | Isobutyryl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyryl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does isobutyryl bromide function as an initiator in Atom Transfer Radical Polymerization (ATRP)?
A1: Isobutyryl bromide serves as a versatile initiator in ATRP due to its reactive bromine atom. [, , , , , , , ] The copper catalyst complex in ATRP facilitates homolytic cleavage of the carbon-bromine bond, generating an initiating radical. [, , , , , , ] This radical can then initiate the polymerization of various monomers, including methacrylates and acrylates. [, , , , , , ] The controlled nature of ATRP allows for the synthesis of well-defined polymers with targeted molecular weights and narrow polydispersity indices. [, , , ]
Q2: What are the advantages of using isobutyryl bromide in the synthesis of star-shaped polymers?
A2: The structure of isobutyryl bromide, particularly the presence of a single bromine atom, makes it ideal for synthesizing star-shaped polymers. [, , ] Researchers have utilized isobutyryl bromide derivatives as multi-functional initiators in ATRP to create polymers with a central core and radiating arms. [, , ] This unique architecture offers advantages in drug delivery applications, as demonstrated by the creation of star polylactide - poly-dimethylaminoethyl methacrylate amphiphilic block copolymers. [, ]
Q3: Can isobutyryl bromide be used to modify natural polymers like chitosan?
A3: Yes, isobutyryl bromide can be used to modify natural polymers like chitosan for enhanced properties. [] Studies have shown that reacting chitosan with isobutyryl bromide, after protecting the amino group, yields a chitosan macroinitiator. [] This macroinitiator can then be used in ATRP to graft synthetic polymers onto the chitosan backbone, creating hybrid materials with combined properties of both natural and synthetic polymers. []
Q4: What is the role of isobutyryl bromide in surface functionalization, particularly with carbon nanotubes?
A4: Isobutyryl bromide plays a crucial role in anchoring polymerization initiators to the surface of materials like carbon nanotubes. [] In one study, carbon nanotubes were first coated with polydopamine, which provides reactive amino and hydroxyl groups. [] Reacting these groups with isobutyryl bromide introduces bromine functionalities on the surface, enabling the subsequent grafting of polymers via surface-initiated SET-LRP. []
Q5: What spectroscopic data are available for characterizing isobutyryl bromide?
A5: While specific spectroscopic data for isobutyryl bromide is not extensively discussed in the provided research, its derivatives and products formed using this compound are characterized using various techniques. These include:
- 1H NMR Spectroscopy: Used to confirm the structure and composition of polymers synthesized using isobutyryl bromide-based initiators. [, , , ]
- MALDI-TOF-MS: Employed to determine the molecular weight and end-group fidelity of polymers initiated by isobutyryl bromide derivatives. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Utilized to identify characteristic functional groups present in both isobutyryl bromide derivatives and the resulting polymers. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



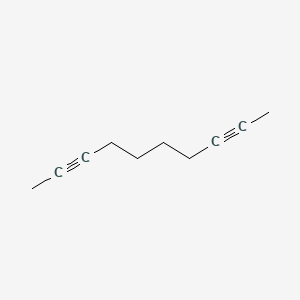
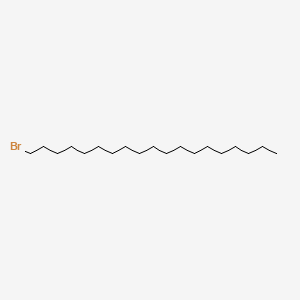
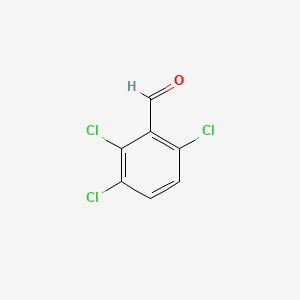

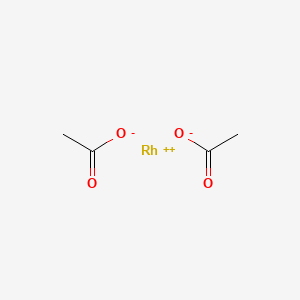
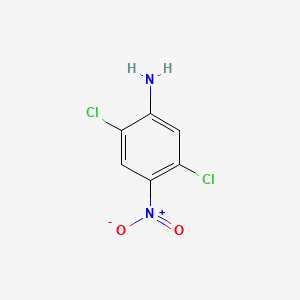
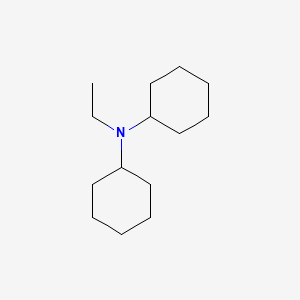

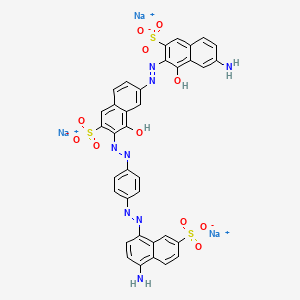

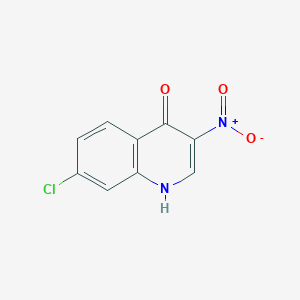

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
